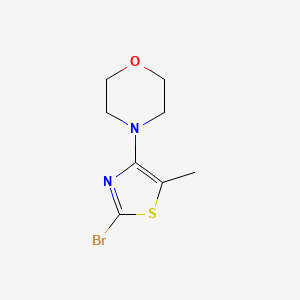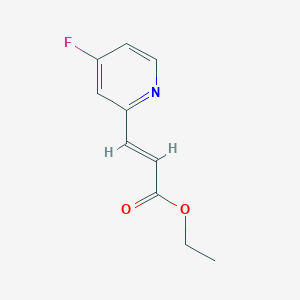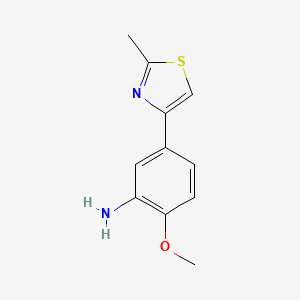![molecular formula C7H6N2OS B11782159 2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)
2-Methylthiazolo[5,4-b]pyridin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiazolo[5,4-b]pyridin-6-ol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[5,4-b]pyridin-6-ol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For example, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired thiazolo[5,4-b]pyridine compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthiazolo[5,4-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazonoyl halides, ethanol, and triethylamine . Reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .
Applications De Recherche Scientifique
2-Methylthiazolo[5,4-b]pyridin-6-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methylthiazolo[5,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
2-Methylthiazolo[5,4-b]pyridin-6-ol can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also feature a thiazole ring fused to a pyridine ring and exhibit similar pharmacological activities.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to a thiazole ring and are known for their drug development applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, which make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-ol |
InChI |
InChI=1S/C7H6N2OS/c1-4-9-6-2-5(10)3-8-7(6)11-4/h2-3,10H,1H3 |
Clé InChI |
IRHCLNCLWHDIQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)N=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)








![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)


